molecular formula C17H18INO B3687018 4-tert-butyl-N-(3-iodophenyl)benzamide

4-tert-butyl-N-(3-iodophenyl)benzamide

Cat. No.: B3687018
M. Wt: 379.23 g/mol
InChI Key: PBHRDEYMGXQBQM-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(3-iodophenyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and chemical biology research. This compound serves as a valuable chemical intermediate for constructing more complex molecules, particularly in the development of targeted protein degraders and molecular glues. The benzamide scaffold is a recognized pharmacophore in the design of Cereblon (CRBN) E3 ligase binders, which are crucial components of Proteolysis-Targeting Chimeras (PROTACs) . The iodine substituent on the phenyl ring provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki reactions, allowing researchers to diversify the molecular structure and tune its properties . Structurally related biphenyl benzamides have been investigated as novel Heat Shock Protein 90 (Hsp90) C-terminal inhibitors . Hsp90 is a molecular chaperone critical for the stability of numerous oncogenic proteins, making it a promising target in cancer research . Inhibiting its C-terminal domain offers a potential therapeutic approach that may circumvent the limitations of traditional N-terminal inhibitors . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-tert-butyl-N-(3-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO/c1-17(2,3)13-9-7-12(8-10-13)16(20)19-15-6-4-5-14(18)11-15/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHRDEYMGXQBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-iodophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzoic acid and 3-iodoaniline.

    Amide Formation: The carboxylic acid group of 4-tert-butylbenzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This is followed by the addition of 3-iodoaniline to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(3-iodophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, compounds with similar structures have been shown to inhibit poly-ADP-ribose polymerase (PARP), which is crucial in DNA repair mechanisms in cancer cells .
  • Neuropharmacology : The ability of 4-tert-butyl-N-(3-iodophenyl)benzamide to cross the blood-brain barrier makes it a candidate for studying neurodegenerative diseases. Research into its effects on neurotransmitter systems could reveal insights into treating conditions like Alzheimer's disease.

Biological Research

This compound has been investigated for its biological activities beyond anticancer effects:

  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders .
  • Antimicrobial Properties : There is ongoing research into the antimicrobial efficacy of this compound, particularly against resistant bacterial strains, which poses a significant challenge in modern medicine.

Material Science

The unique properties of this compound extend to material science:

  • Polymer Chemistry : Its use as a monomer or additive in polymer synthesis could enhance the thermal and mechanical properties of materials. The incorporation of such compounds can lead to the development of advanced materials with tailored properties for specific applications .

Case Study 1: Anticancer Properties

A study investigated the effects of various benzamide derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest. This highlights its potential as a lead compound for further development in cancer therapies.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, researchers tested the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate neuronal death by modulating antioxidant enzyme activity, thereby providing a basis for future studies aimed at treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-iodophenyl)benzamide involves its interaction with specific molecular targets. The iodine atom in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biomolecules. The tert-butyl group can provide steric hindrance, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Iodine vs.
  • Hydroxycarbamoyl Group : AES-350 (51) includes a hydroxamic acid moiety critical for HDAC inhibition, absent in the target compound but essential for metal-binding in enzymatic inhibition .
  • Alkyl/Aryl Substituents : Derivatives like Y203-6049 (2,5-dimethylphenyl) exhibit higher lipophilicity (logP = 5.05), suggesting the target compound’s iodine may similarly enhance membrane permeability .

HDAC Inhibitors

AES-350 (51) demonstrates potent class I/IIb HDAC isoform selectivity and oral bioavailability in AML models, with IC₅₀ values in the nanomolar range . In contrast, the target compound lacks direct evidence of HDAC inhibition but shares the 4-tert-butylbenzamide scaffold, which may contribute to similar pharmacokinetic profiles.

Kinase Inhibitors

4-tert-Butyl-N-(3-{8-[4-(4-methyl-piperazine-1-carbonyl)-phenylamino]-imidazo[1,2-a]pyrazin-6-yl}-phenyl)-benzamide (PDB: 4OT5) is a kinase inhibitor co-crystallized with HsTXK, highlighting the benzamide scaffold’s versatility in targeting ATP-binding pockets . The iodine in the target compound could mimic halogen-bonding interactions observed in kinase inhibitors like nilotinib ().

Antimicrobial Agents

Rip-B and Rip-D () show moderate antimicrobial activity, suggesting that benzamide derivatives with electron-rich substituents (e.g., methoxy groups) may enhance interactions with microbial targets. The iodine substituent’s electronegativity could similarly modulate activity.

Physicochemical Properties and Stability

  • Lipophilicity: The iodine atom in the target compound may increase logP compared to non-halogenated analogs (e.g., Y203-6049, logP = 5.05) .
  • Solubility: Limited data for the target compound, but tert-butyl groups generally reduce aqueous solubility, necessitating formulation optimization.

Q & A

Q. What are the critical steps in synthesizing 4-tert-butyl-N-(3-iodophenyl)benzamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including amide bond formation and aromatic substitution. Key considerations include:

  • Temperature control : Maintaining 50–80°C during coupling reactions to prevent side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .
  • Characterization : Confirm structure via 1H^1H/13C^13C NMR (e.g., amide proton at δ 8.2–8.5 ppm) and High-Resolution Mass Spectrometry (HRMS) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., tert-butyl group at δ 1.3 ppm in 1H^1H NMR).
  • Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650 cm1^{-1}) and aryl iodide C-I bond (~500 cm1^{-1}) .
  • Mass Spectrometry (MS) : Identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 423.1) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in DMSO (>10 mM), moderately in ethanol (<5 mM).
  • Stability : Degrades under UV light; store in amber vials at -20°C. Avoid aqueous buffers with pH > 9 to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases) by analyzing hydrogen bonds with the iodophenyl group.
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of ligand-protein complexes, focusing on tert-butyl hydrophobic interactions .
  • QSAR Studies : Correlate substituent effects (e.g., iodine vs. chlorine) with bioactivity using descriptors like logP and polar surface area .

Q. How do structural modifications (e.g., iodine substitution) alter the compound’s biological activity?

  • Iodine’s Role : Enhances binding to aromatic pockets in enzymes (e.g., cytochrome P450) via halogen bonding. Compare with chloro analogs using IC50_{50} assays .
  • tert-Butyl Group : Increases lipophilicity (logP ~4.2), improving blood-brain barrier penetration in neuroprotection studies .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa) and incubation time (24 vs. 48 hours).
  • Meta-Analysis : Use tools like RevMan to pool data from studies with ≥3 replicates, adjusting for batch effects .
  • Mechanistic Validation : Knockdown target proteins (e.g., via CRISPR) to confirm specificity in apoptosis assays .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in benzamide derivatives?

  • Analog Synthesis : Replace iodine with Br/Cl and tert-butyl with cyclohexyl to assess steric/electronic effects.
  • Biological Screening : Use panels of enzymes (e.g., proteases, kinases) and cancer cell lines (NCI-60) to identify selectivity trends.
  • Data Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., Hammett σ values) with activity .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

  • Flow Chemistry : Improve yield (>80%) using microreactors for exothermic steps (e.g., iodination).
  • Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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